molecular formula C13H12N4O3 B1678526 Pyrinuron CAS No. 53558-25-1

Pyrinuron

Cat. No. B1678526
CAS RN: 53558-25-1
M. Wt: 272.26 g/mol
InChI Key: CLKZWXHKFXZIMA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Pyrinuron has a density of 1.4±0.1 g/cm3, a boiling point of 473.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 73.2±0.3 cm3, and it has 7 H bond acceptors and 2 H bond donors .

Scientific Research Applications

1. Optogenetics Simulation

Pyrinuron has been utilized in the field of optogenetics. The study "PyRhO: A Multiscale Optogenetics Simulation Platform" (2016) describes an integrated suite of computational tools, PyRhO, which is used for characterizing and simulating opsin models at various levels, including channel, neuron, and network levels. This technology is instrumental in understanding the behavior of neural circuits and controlling them through light-driven opsins, contributing significantly to neuroscience research (Evans, Jarvis, Schultz, & Nikolic, 2016).

2. Rodent Pest Control in Forestry

In the context of forestry, Pyrinuron has been tested as a rodenticide. The research titled "The result of bagged Pyrinuron baits for control rodent pest of forests" (2000) demonstrates that bagged Pyrinuron effectively reduced rodent density by 90.5% in a larch plantation. This application showcases Pyrinuron's utility in managing rodent pests in forestry, contributing to forest health and management (Li, Gang, & Rui, 2000).

3. Inflammasome Activation and Immunology

Pyrinuron is closely related to pyrin, a pattern recognition receptor in the immune system. The study "Function and mechanism of the pyrin inflammasome" (2018) explains how pyrin responds to pathogen infections by assembling inflammasome complexes, impacting our understanding of autoinflammatory diseases like familial Mediterranean fever (FMF). This reveals crucial insights into the role of pyrin in immunological responses and disease pathogenesis (Heilig & Brož, 2018).

4. Interaction with Other Proteins

Pyrin interacts with various proteins, affecting inflammatory responses. The research "Pyrin binds the PSTPIP1/CD2BP1 protein, defining familial Mediterranean fever and PAPA syndrome as disorders in the same pathway" (2003) provides insights into how pyrin modulates inflammatory signaling pathways, highlighting its broader implications in understanding and treating inflammatory disorders (Shoham et al., 2003).

5. Host-Microbe Interactions

The role of pyrin in host-microbe interactions is outlined in "The pyrin inflammasome in host-microbe interactions" (2020). This study discusses how pyrin activation protects against systemic infection by decreasing bacterial loads, thus providing a critical defensive mechanism against pathogenic microbes [(Loeven, Medici, & Bliska, 2020)](https://consensus.app/papers/inflammasome-hostmicrobe-interactions-loeven/e384506ff6f15315b9458ef3ad5eeadf/?utm_source=chatgpt).

6. Interaction with Yersinia Effector

Pyrin's interaction with Yersinia effector is crucial for understanding its immune response. "The pyrin inflammasome and the Yersinia effector interaction" (2020) investigates how pyrin detects and responds to bacterial toxins and effectors, particularly those from Yersinia, elucidating the molecular dynamics of immune response and disease pathogenesis (Malik & Bliska, 2020).

7. Structural and Functional Insights

The study "The PYRIN domain: A member of the death domain‐fold superfamily" (2001) provides structural and functional insights into the PYRIN domain. Understanding the structural aspects of pyrin is essential for grasping its role in signaling pathways related to apoptosis and inflammation (Fairbrother et al., 2001).

8. NF-κB Activation

PYPAF1, a PYRIN-containing protein, has been studied for its role in activating NF-κB signaling pathways. "PYPAF1, a PYRIN-containing Apaf1-like Protein That Assembles with ASC and Regulates Activation of NF-κB*" (2002) highlights the importance of pyrin in inflammatory and apoptotic signaling (Manji et al., 2002).

Safety And Hazards

Pyrinuron is considered toxic . If ingested by humans in high doses, it may selectively destroy insulin-producing beta cells in the pancreas causing type 1 diabetes . A safety data sheet indicates that it is fatal if swallowed .

properties

IUPAC Name

1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)urea
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InChI

InChI=1S/C13H12N4O3/c18-13(15-9-10-2-1-7-14-8-10)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H2,15,16,18)
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InChI Key

CLKZWXHKFXZIMA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C13H12N4O3
Record name PYRIMINIL
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DSSTOX Substance ID

DTXSID1042360
Record name N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)urea
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Molecular Weight

272.26 g/mol
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Physical Description

Pyriminil is a yellow, resembling corn meal. Used as a single-dose, acute rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow or yellow-green solid; [HSDB] Light yellow flakes; [MSDSonline]
Record name PYRIMINIL
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Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4), In water, 4.81X10+2 mg/L at 25 °C /Estimated/
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Record name PYRIMINIL
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Vapor Pressure

3.39X10-9 mm Hg at 25 °C /Estimated/
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Mechanism of Action

PNU probably produces toxic effects by reducing intracellular synthesis of NAD & NADH (oxidized & reduced nicotinamide adenine dinucleotide). Extensive destruction of pancreatic beta cells appears histologically on autopsy, & marked insulinopenia in presence of normal glucagon levels suggests a specific beta cell cytotoxic effect., A possible mechanism for PNU-induced postural hypotension was reported ... /& it was/ found that baseline norepinephrine level was abnormally low & that levels remained low after induction of postural hypotension in a poisoned patient. It was suggested that PNU produced a selective sympathectomy similar to that produced by 6-hydroxydopamine., ... It /has been/ shown that pyriminil specifically inhibits the NADH:ubiquinone reductase activity of complex I in mammalian mitochondria. The activity of other respiratory enzymes of mitochonrai is unaffected at concentrations that completely inhibit the redox and energetic function of complex I. Inhibition of complex I activity quantitatively correlates with the inhibition of insulin release in insulinoma cells and pancreatic islets and is also consistent with the doses reported in cases of human poisoning. The results indicate that the toxic and diabetogenic action of pyriminil primarily derives from the inhibition of mitochondrial respiration of NAD-linked substrates in the high energy demanding pancreatic islets., It has been reported that Vacor, a rodenticide containing N-3-pyridylmethyl-N'-p-nitrophenyl urea, causes insulin-dependent diabetes mellitus. The pathomechanism of Vacor-induced diabetes mellitus has not been clarified yet. The effect of Vacor, therefore, was studied in terms of insulin release from isolated rat pancreatic islets. Vacor suppressed glucose-stimulated insulin release, but did not affect the insulin release induced by theophylline or 12-o-tetra-decanoylphorbol 13-acetate. It is suspected that the suppression of insulin release from pancreatic islets by Vacor may contribute to the pathogenesis of Vacor-induced diabetes mellitus and that this suppression might not be related to cAMP and C-kinase.
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Product Name

Pyrinuron

Color/Form

Yellow, resembles cornmeal or yellow-green powder

CAS RN

53558-25-1
Record name PYRIMINIL
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Record name Urea, N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)-
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Melting Point

Decomposes at 433 °F (EPA, 1998), 223-225 °C (decomp)
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Synthesis routes and methods I

Procedure details

A solution of 415 g. of crude p-nitrophenyl isocyanate in 4.5 l. of toluene was stirred at room temperature. The mixture was filtered and 35 g. of insoluble impurity removed. The material in solution was 380 g. (2.32 mol) of purified p-nitrophenyl isocyanate. The solution was stirred under dry nitrogen, and 3-(aminomethyl)pyridine (250 g., 2.32 mol) was added dropwise. An exotherm to 40° C. was noted. The resulting thick suspension was stirred overnight and then vacuum filtered. The product was washed with hexane and dried in a vacuum oven at 60° C. overnight to give 610.7 g. melting at 220°-221.5° C. The product was a 98% yield of 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea. This product after recrystallization from 2-methoxyethanol melted with decomposition at 223°-225° C.
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Synthesis routes and methods II

Procedure details

A mixture of 5.88 g (0.03 mole) of methyl N-(4-nitrophenyl)-carbamate, 2.70 g (0.025 mole) of 3-aminomethyl-pyridine, 9.6 ml of Gemanin CS 302D (a mixture of N,N-dimethyl-C10-18 alkylamines sold by the firm Hoechst AG) and 50 ml of xylene is filled into a flask equipped with a 20 cm Vigreux column and a Dean-Stark trap, and the mixture is boiled for 2 hours. During this period 6 ml of a mixture of water, methanol and xylene accumulate in the trap. The mixture is filtered when hot, the crystalline end-product is washed twice with 5 ml of hot xylene, each, and then with a few amount of acetone and dried. 6.0 g (88.2%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 223°-225° C.
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5.88 g
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2.7 g
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302D
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N,N-dimethyl-C10-18 alkylamines
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6 mL
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Synthesis routes and methods III

Procedure details

196.13 g (1 mole) of methyl N-(4-nitrophenyl)-carbamate, 108.14 g (1 mole) of 3-aminomethyl-pyridine and 106.7 g (0.5 mole) of N,N-dimethyl-n-dodecylamine are dissolved in 3 liters of xylene. The reaction mixture is refluxed, and the spures of water present are removed from the mixture together with the alcohol formed in a Dean-Stark trap. The end-product starts to separate from the mixture within 15-20 minutes from the beginning of boiling. The mixture is boiled for 4 hours, thereafter the suspension is filtered at about 100° to 110° C. The filter cake is washed twice with 100 ml of hot xylene, each, and with a small amount of acetone, and then dried in vacuo. 218.6 g (80.3%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 221°-223° C.
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196.13 g
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108.14 g
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106.7 g
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3 L
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Synthesis routes and methods IV

Procedure details

4.22 g (0.02 mole) of ethyl N-(4-nitrophenyl)carbamate, 1.80 g (0.0167 mole) of 3-aminomethyl-pyridine and 3.18 g (0.0173 mole) of tributylamine are dissolved in 25 ml of dry toluene, and the mixture is boiled for 5 hours. The separated product is filtered off, washed twice with 10 ml of acetone, each, and dried. 4.33 g (85.1%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 222°-224° C. (the authentic sample melts at 223°-225° C.).
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4.22 g
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1.8 g
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3.18 g
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25 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
YM Lam - MARDI Res. Bull, 1985 - jtafs.mardi.gov.my
Racun-racun tikus seperti zink fosfida, pyrinuron dan kayanex telah diuji dalam keadaan'… pyrinuron dan kayanex di dalam umpan. Kepekatan yang optimum untuk zink fosfida. pyrinuron …
Number of citations: 2 jtafs.mardi.gov.my
M Li, D Gang, Z Rui - Journal of forestry research, 2000 - Springer
… Bagged and dispersed Pyrinuron (a self-… Pyrinuron has good result for control of the two rodent pests. The density of rodents was reduced by 90.5% after application of bagged Pyrinuron…
Number of citations: 7 link.springer.com
L Ma, G Deng, R Zhang - Journal of Forestry Research, 2000 - cabdirect.org
Bagged and dispersed pyrinuron (a self-formulated rodenticide) were tested for control of Clethrionomus rutilus [Clethrionomys rutilus] and C. rufocanus in a 5-8 yr old larch (Larix …
Number of citations: 0 www.cabdirect.org
A Ferioli, F Barbieri - Toxicology, 1994 - Elsevier
… Cases of human poisoning are documented for pyrinuron and ANTU. Many reports of human poisoning with pyrinuron are available. For man, a single dose as low as 780 mg was fatal …
Number of citations: 3 www.sciencedirect.com
PT Htun, JE Brooks - Pans, 1979 - Taylor & Francis
… When the efficacy of zinc phosphide is compared to that of pyrinuron against the same species, based upon laboratory trials, we conclude that pyrinuron shows a slight superiority. …
Number of citations: 5 www.tandfonline.com
D Montes-Grajales, J Olivero-Verbel - Toxicology, 2020 - Elsevier
… The molecular docking simulation revealed that the rodenticide pyrinuron may have the potential to interact with several proteins associated with breast cancer exhibiting the best affinity …
Number of citations: 16 www.sciencedirect.com
HT Van, NB Tran, TT Trinh, NTT Vo, VS Le… - Banat's Journal of …, 2019 - researchgate.net
Amorphophalus lanceolatus is a rare member belonged to Araceae family and is recorded as an endemic species of Binh Chau–Phuoc Buu Nature Reserve (Vietnam). The …
Number of citations: 5 www.researchgate.net
JE Brooks, PT Htun - Epidemiology & Infection, 1980 - cambridge.org
… tho latency patterns of zinc phosphide and pyrinuron. Two animals stopped feeding abruptly … for use, and with tho now-proved hazards of pyrinuron to humans (Prosser & Karam, 1078), …
Number of citations: 13 www.cambridge.org
YM Lam - MARDI Research Journal, 1990 - cabdirect.org
… Abstract : In trials in Malaysia, coumatetralyl, warfarin, pyrinuron and zinc phosphide dusts … pests, pyrinuron, rice, rodent control, rodenticides, vertebrate pests, warfarin, zinc phosphide …
Number of citations: 4 www.cabdirect.org
B Zhu, YJ Yue, SY Lai - Journal of Food Safety and Quality, 2018 - cabdirect.org
… rodenticides (pindone, coumatetralyl, flocoumafen, warfarin, bromadiolone, coumachlor, difenacoum, chlorophacinone, diphacinone, brodifacoum, difethlalone and pyrinuron) in whole …
Number of citations: 0 www.cabdirect.org

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